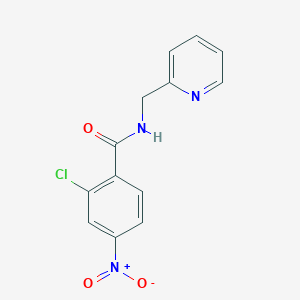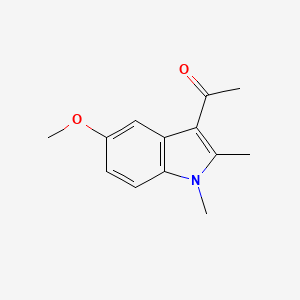![molecular formula C18H26ClN3O3S B5641996 N-(2-chlorophenyl)-3-[1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl]propanamide](/img/structure/B5641996.png)
N-(2-chlorophenyl)-3-[1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical reactions, starting from basic building blocks such as chlorophenyl compounds, pyrrolidines, and piperidines. These compounds are linked through amide bond formation, sulfonylation, and other chemical strategies to achieve the desired structure. The synthesis of related compounds has been detailed, showing the potential pathways that could be adapted for the target compound (Rehman et al., 2018).
Molecular Structure Analysis
Molecular structure analysis, often determined by X-ray crystallography, provides detailed insights into the conformation and geometry of similar compounds. For instance, compounds featuring chlorophenyl, pyrrolidine, and piperidine units have been shown to adopt specific conformations that influence their chemical behavior and interaction potential (Sundar et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be influenced by the presence of functional groups such as amides, sulfonyl groups, and aromatic systems. These functionalities can undergo various chemical reactions, including nucleophilic substitution, addition, and redox reactions, depending on the chemical environment and reagents used. The synthesis and reactivity of related compounds have been explored, offering a template for understanding the chemical behavior of N-(2-chlorophenyl)-3-[1-(pyrrolidin-1-ylsulfonyl)piperidin-4-yl]propanamide (Vinaya et al., 2009).
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystalline structure, are crucial for their application and handling. These properties are significantly affected by molecular structure and intermolecular interactions within the crystal lattice. Studies on related compounds provide insights into the factors influencing these physical properties (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards different reagents, are shaped by the molecular framework of the compound. The presence of electron-withdrawing or donating groups and their spatial arrangement significantly influence these properties. Research on compounds with similar structural features offers a basis for predicting the chemical properties of the target molecule (Mary et al., 2015).
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-3-(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O3S/c19-16-5-1-2-6-17(16)20-18(23)8-7-15-9-13-22(14-10-15)26(24,25)21-11-3-4-12-21/h1-2,5-6,15H,3-4,7-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZPSIIYTQGTJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCC(CC2)CCC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-(6-methylquinolin-4-yl)piperidin-3-yl]propanoic acid](/img/structure/B5641916.png)
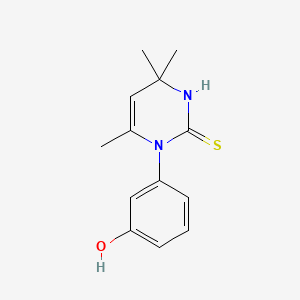
![N-ethyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5641928.png)
![2-(benzyloxy)-5-ethyl-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one](/img/structure/B5641932.png)
![N-(3-hydroxy-3-phenylpropyl)-7-isopropyl-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5641939.png)
![N-[2-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]-2-phenylacetamide](/img/structure/B5641945.png)
![3-(2-furyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5641951.png)
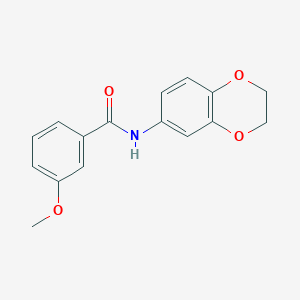
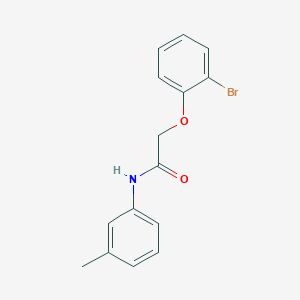
![1-(6-chloro-1,3-benzothiazol-2-yl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]piperidin-4-amine](/img/structure/B5641984.png)
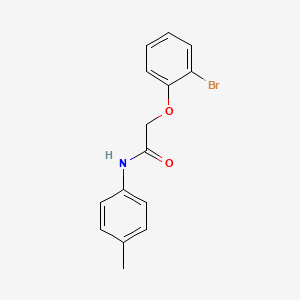
![N-cyclohexyl-N-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine](/img/structure/B5641998.png)
